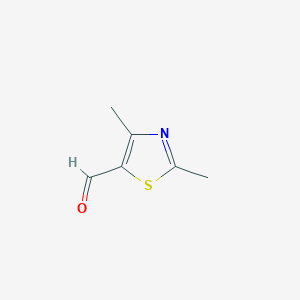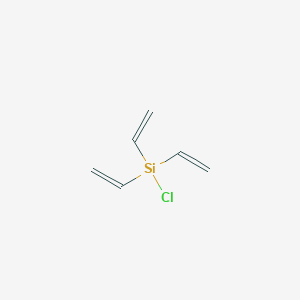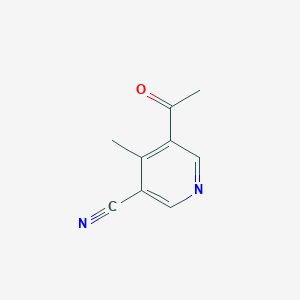
5-Acetyl-4-methylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-4-methylpyridine-3-carbonitrile is an organic compound with the molecular formula C9H8N2O. It is a derivative of pyridine, characterized by the presence of a nitrile group at the 3-position, an acetyl group at the 5-position, and a methyl group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanopyridine with acetyl chloride in the presence of a base, followed by methylation using a methylating agent such as methyl iodide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters .
化学反应分析
Types of Reactions
5-Acetyl-4-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinecarboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridinecarboxylic acids, amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
5-Acetyl-4-methylpyridine-3-carbonitrile finds applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
作用机制
The mechanism of action of 5-Acetyl-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The acetyl and methyl groups contribute to the compound’s overall lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
3-Cyanopyridine: A simpler derivative with only a nitrile group at the 3-position.
3-Pyridinecarbonitrile, 1,4-dihydro-1-methyl-: Another derivative with a different substitution pattern.
Nicotinonitrile: A related compound with a nitrile group at the 3-position and no additional substituents.
Uniqueness
5-Acetyl-4-methylpyridine-3-carbonitrile is unique due to the presence of both acetyl and methyl groups, which impart distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications .
属性
IUPAC Name |
5-acetyl-4-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-8(3-10)4-11-5-9(6)7(2)12/h4-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBWWYCZHDVRKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
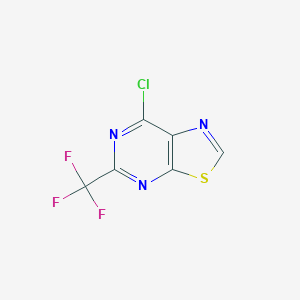
![Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]-(9CI)](/img/structure/B155420.png)
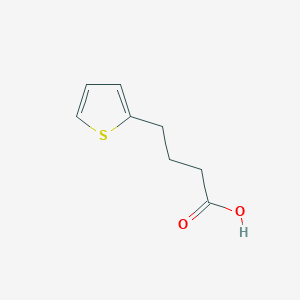

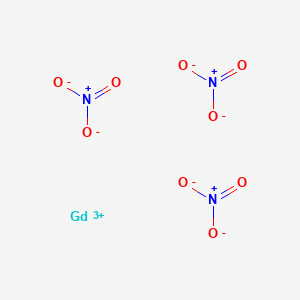
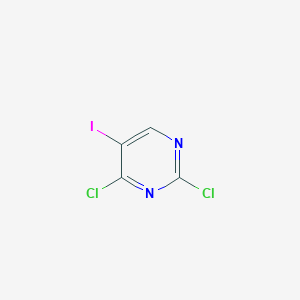
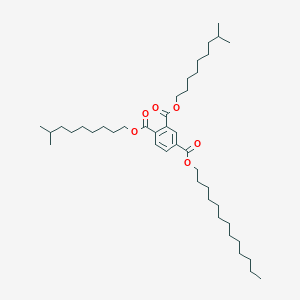
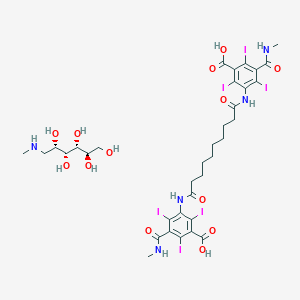
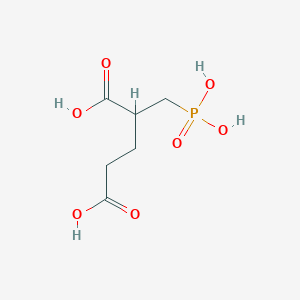
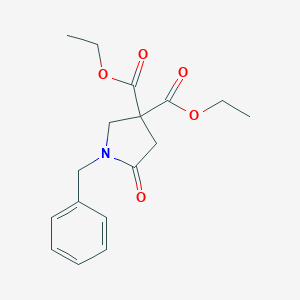

![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
